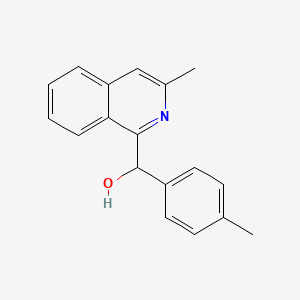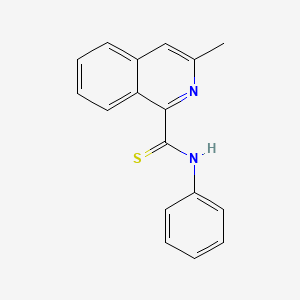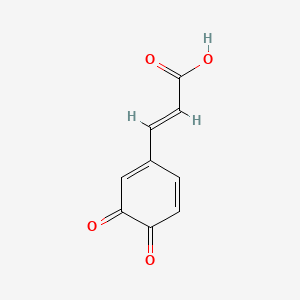
Cerium138
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cerium-138 is a stable isotope of the element cerium, which belongs to the lanthanide series of the periodic table. Cerium is the most abundant of the rare-earth elements and is commonly found in minerals such as bastnasite and monazite. Cerium-138 has an atomic number of 58 and a mass number of 138, consisting of 58 protons and 80 neutrons . It is one of the naturally occurring isotopes of cerium, making up approximately 0.25% of natural cerium .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cerium-138 can be isolated from cerium-containing minerals through various chemical processes. One common method involves the extraction of cerium from monazite or bastnasite ores using sulfuric acid or hydrochloric acid. The resulting cerium salts are then subjected to solvent extraction and ion exchange processes to separate cerium from other rare-earth elements .
Industrial Production Methods: In industrial settings, cerium is often produced through the reduction of cerium oxide (CeO2) using calcium or aluminum as reducing agents. The cerium oxide is first obtained by roasting cerium-containing ores, followed by leaching with acids to produce cerium salts. These salts are then converted to cerium oxide, which is reduced to metallic cerium .
Analyse Des Réactions Chimiques
Types of Reactions: Cerium-138, like other cerium isotopes, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Cerium can be oxidized to cerium dioxide (CeO2) in the presence of oxygen or air at elevated temperatures.
Major Products Formed:
- Cerium dioxide (CeO2)
- Cerium fluoride (CeF3)
- Cerium chloride (CeCl3)
Applications De Recherche Scientifique
Cerium-138 has numerous applications in scientific research and industry:
Chemistry:
- Used as a catalyst in various chemical reactions, including the oxidation of organic compounds and the reduction of nitrogen oxides in catalytic converters .
Biology:
- Cerium oxide nanoparticles are studied for their antioxidant properties and potential use in protecting cells from oxidative stress .
Medicine:
- Investigated for use in drug delivery systems and as a potential treatment for diseases involving oxidative damage .
Industry:
Mécanisme D'action
The mechanism of action of cerium-138, particularly in its oxide form (CeO2), involves the reversible conversion between cerium(III) and cerium(IV) oxidation states. This redox cycling allows cerium oxide to scavenge reactive oxygen species (ROS) and protect cells from oxidative damage . The molecular targets and pathways involved include the neutralization of free radicals and the modulation of cellular redox balance .
Comparaison Avec Des Composés Similaires
- Cerium-140: Another stable isotope of cerium, making up the majority of natural cerium (88.45%) .
- Cerium-142: A stable isotope with a natural abundance of 11.11% .
- Lanthanum-138: A stable isotope of lanthanum, another rare-earth element with similar chemical properties .
Uniqueness: Cerium-138 is unique due to its specific isotopic properties and its role in various scientific and industrial applications. Its ability to undergo redox cycling makes it particularly valuable in applications involving oxidative stress and catalysis .
Propriétés
Numéro CAS |
15758-26-6 |
|---|---|
Formule moléculaire |
IrN3O9 |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-cyclopenten-1-ylmethylideneamino]-2,4-dinitroaniline](/img/structure/B1174192.png)
![1H-Pyrrolo[1,2-c]imidazole-1,3(2H)-dithione](/img/structure/B1174197.png)
![2-[(p-Chlorophenyl)azo]-1-methyl-pyridinium tetrafluoborate](/img/structure/B1174198.png)



